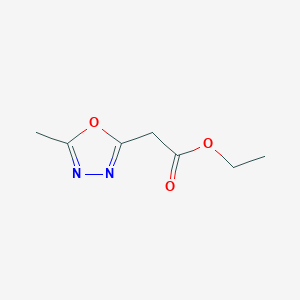![molecular formula C11H19N3 B1524554 (2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine CAS No. 1248116-31-5](/img/structure/B1524554.png)
(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine
Overview
Description
2-(Dimethylamino)ethyl)amino}phenyl)methanamine, commonly known as DMAE, is an organic compound with a wide range of applications in scientific research and in the pharmaceutical industry. It is a choline-containing compound that is naturally produced in the body and is also found in certain foods. DMAE is a popular compound used in research studies due to its ability to act as a precursor to the neurotransmitter acetylcholine, which is involved in many physiological functions. DMAE is also used in the production of cosmetics and dietary supplements, and is used as an ingredient in many health and wellness products.
Scientific Research Applications
Gene Delivery Systems
The compound is used in the formation of electrostatic complexes with anionic biomacromolecules like DNA and RNA, making it suitable for gene delivery systems. This application leverages the water-soluble nature and positive charge of polymers derived from the compound .
Ocular Drug Delivery
A crosslinked nanogel loaded with pilocarpine hydrochloride, synthesized from the compound, serves as an ocular drug delivery system. It interacts with the mucosal gel layer of a mucosal membrane, enhancing drug delivery to the eyes .
Anticancer Therapy
Thermosensitive and crosslinked nanogels derived from the compound have been exploited in anticancer therapy as a drug delivery system for doxorubicin, a chemotherapy medication .
Production of Cationic Polymers
The compound is commonly used in producing cationic polymers that act as flocculants, coagulants, dispersants, and stabilizers due to their highly charged nature .
Polymersomes Development
Diblock copolymers synthesized from the compound have been used to develop new materials and understand polymersomes’ properties better. These polymersomes are responsive to pH and temperature changes .
Biocompatible Material Modification
An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) block was modified with poly(2-(dimethylamino)ethyl methacrylate) side chains using this compound, demonstrating its role in creating biocompatible materials .
Star-Shaped Polymer Synthesis
The compound has been used to synthesize sixteen-arm star-shaped polymers via atom transfer radical polymerization (ATRP), indicating its utility in advanced polymer synthesis techniques .
properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-14(2)8-7-13-11-6-4-3-5-10(11)9-12/h3-6,13H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFSTPBEGVXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)







